HMR 1098 was developed by the pharmaceutical company Hoechst Marion Roussel and is derived from modifications to existing sulfonylurea structures. The synthesis begins with the formation of a benzamide core, which is subsequently modified to achieve the final compound.
HMR 1098 is classified as a sulfonylurea and more specifically as a KATP channel blocker. It is particularly noted for its cardioselectivity, making it distinct from other compounds in the same class that may exhibit broader effects on different ion channels.
The synthesis of HMR 1098 involves several key steps:
The industrial production of HMR 1098 optimizes these synthetic routes for large-scale manufacturing, employing automated reactors and advanced purification techniques such as recrystallization and chromatography to ensure high purity and yield.
HMR 1098 features a complex molecular structure characterized by a benzamide core with specific functional groups that facilitate its interaction with KATP channels. The precise molecular formula and structural details can be represented as follows:
The compound's structure allows it to selectively bind to KATP channels, particularly affecting cardiac muscle function. The specific arrangement of atoms within HMR 1098 contributes to its unique pharmacological properties.
HMR 1098 participates in various chemical reactions:
Key reagents used in these reactions include:
HMR 1098 operates primarily by blocking KATP channels in cardiac tissues. These channels are crucial for regulating cardiac muscle contraction and relaxation. By inhibiting these channels, HMR 1098 modulates electrical activity in the heart, which can prevent or mitigate arrhythmias.
The molecular targets include:
The inhibition potency is reflected by an IC50 value around 1 μM for cardiac KATP channels .
Relevant data indicate that HMR 1098 maintains its efficacy across various pH levels but may require careful handling during synthesis and storage.
HMR 1098 has diverse applications across several scientific fields:
HMR 1098 (sodium salt of HMR 1883) is a sulfonylthiourea derivative designed to selectively inhibit sarcolemmal KATP channels. Its chemical structure features a non-aromatic thiourea moiety replacing the urea group in classical sulfonylureas like glibenclamide. This modification reduces overall blocking potency but enhances cardioselectivity by weakening binding to pancreatic SUR1 subunits. The molecule comprises a chloro-anisamide group linked to a methoxyphenylsulfonylthiourea scaffold, which sterically hinders interactions with SUR1-specific residues while permitting accommodation in the SUR2A binding pocket. Electrophysiological studies confirm that HMR 1098 requires intact SUR subunits for activity, as it fails to inhibit Kir6.2-ΔC26 truncation mutants lacking SUR association domains [2] [8].
Table 1: Structural Features Governing HMR 1098 Selectivity
Structural Element | Role in KATP Inhibition |
---|---|
Thiourea moiety | Reduces pancreatic β-cell affinity vs. glibenclamide |
Chloro-anisamide group | Enhances hydrophobic interactions with cardiac SUR2A |
Methoxyphenylsulfonyl group | Steric hindrance limiting SUR1 binding |
Sodium salt formulation | Improves solubility for in vivo applications |
Contrary to early reports of cardioselectivity, recent evidence demonstrates HMR 1098 exhibits higher potency against SUR1-containing KATP channels. In excised inside-out patch experiments:
This inversion of selectivity stems from differential allosteric regulation: SUR1 undergoes conformational changes that enhance HMR 1098 binding in the presence of MgADP, while SUR2A exhibits weaker nucleotide-dependent modulation. Pharmacological confirmation comes from in vivo studies where HMR 1098 (30–300 μg) dose-dependently decreased blood glucose via SUR1-dependent insulin secretion [1] [4].
Table 2: SUR Subunit Selectivity Profiling
Experimental System | [HMR 1098] | SUR1 Inhibition | SUR2A Inhibition |
---|---|---|---|
Mouse atrial myocytes | 10 μM | >80% | <20% |
Mouse ventricular myocytes | 100 μM | <20% | >80% |
Recombinant Kir6.2/SUR1 | 2.1 μM* | 50% | – |
Recombinant Kir6.2/SUR2A | 860 μM* | – | 50% |
*Whole-cell IC₅₀ values* [2] [8]
HMR 1098 exerts no functional effects on Kir6.2-ΔC26 truncation mutants, which form functional channels without SUR subunits. In COS-1 cells expressing Kir6.2-ΔC26:
Nucleotide-bound states critically govern HMR 1098 efficacy:
This explains atrial-vs-ventricular differences: Atrial KATP channels experience higher cytosolic ADP/ATP ratios during metabolic stress, potentiating HMR 1098 inhibition. Mitochondrial KATP channels remain unaffected (IC₅₀ >100 μM), confirming HMR 1098’s sarcolemmal specificity [3] [10].
Table 3: Nucleotide-Dependent Inhibition Profiles
Channel Type | ATP (1 mM) | ATP + MgADP (0.1 mM) | Mechanistic Basis |
---|---|---|---|
Kir6.2/SUR1 | 33 μM* | 3 μM* | NBD2 stabilization of high-affinity state |
Kir6.2/SUR2A | >100 μM* | 20 μM* | Transient NBD dimerization |
Native ventricular KATP | No inhibition | Partial inhibition | Low MgADP affinity in cardiomyocytes |
*IC₅₀ values from inside-out patches* [1] [4]
HMR 1098 exhibits 400–800-fold selectivity for cardiac SUR2A over pancreatic SUR1 channels in functional assays, despite higher in vitro affinity for SUR1:
This paradox arises from:
During metabolic stress, however, HMR 1098 loses efficacy against ventricular SUR2A channels due to:
Table 4: Tissue-Specific Inhibition Kinetics
Parameter | Cardiac KATP | Pancreatic KATP | Basis |
---|---|---|---|
Single-channel IC₅₀ | 0.88 μM | 720 μM | SUR isoform differences |
Whole-cell IC₅₀ | 2.1 μM | 860 μM | Cytosolic nucleotide modulation |
Inhibition during metabolic stress | Reduced | Preserved | Tissue-specific ADP sensitivity |
In vivo glucose effect | None | Significant decrease | SUR1-dependent insulin secretion |
Compound List: HMR 1098, HMR 1883, glibenclamide, diazoxide, pinacidil, 5-hydroxydecanoate (5-HD), tolbutamide, cromakalim
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7